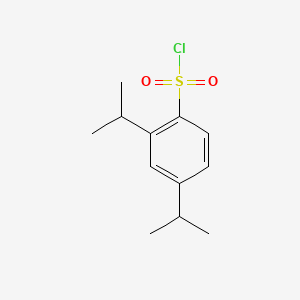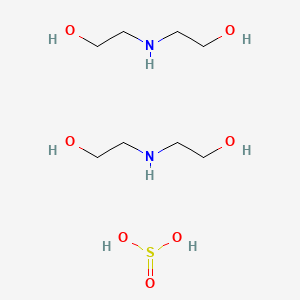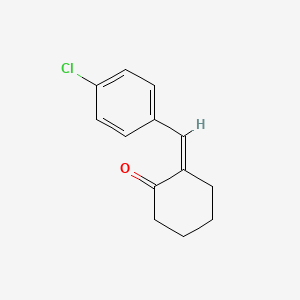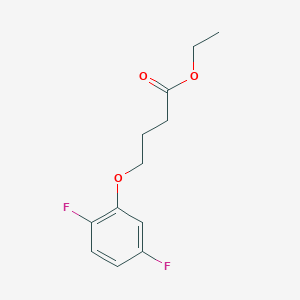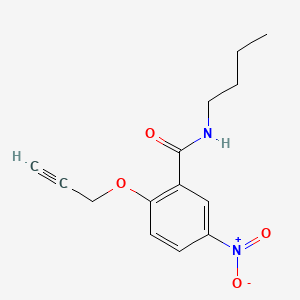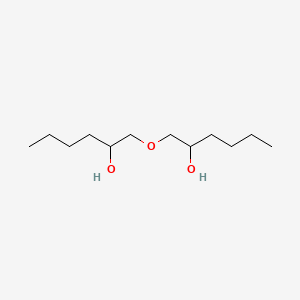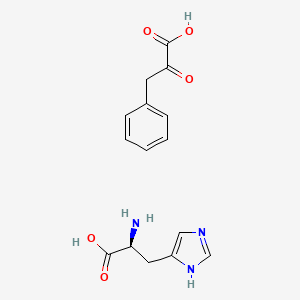
L-Histidine mono(3-phenylpyruvate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine mono(3-phenylpyruvate) is a compound with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol It is a derivative of the amino acid L-histidine, where the histidine molecule is bonded to a 3-phenylpyruvate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
L-Histidine mono(3-phenylpyruvate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of L-Histidine mono(3-phenylpyruvate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of L-Histidine mono(3-phenylpyruvate) depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
L-Histidine mono(3-phenylpyruvate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways and its role in disease treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Histidine mono(3-phenylpyruvate) include other derivatives of L-histidine and 3-phenylpyruvate, such as:
- L-Histidine methyl ester
- L-Histidine ethyl ester
- 3-Phenylpyruvic acid
Uniqueness
L-Histidine mono(3-phenylpyruvate) is unique due to its specific structure, which combines the properties of both L-histidine and 3-phenylpyruvate. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications .
Properties
CAS No. |
93803-24-8 |
|---|---|
Molecular Formula |
C15H17N3O5 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |
InChI Key |
HXWWOVBNGFGPHI-ZSCHJXSPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


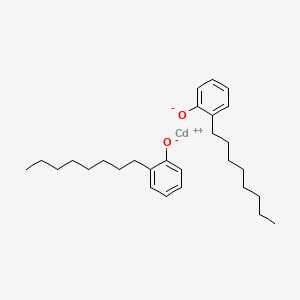

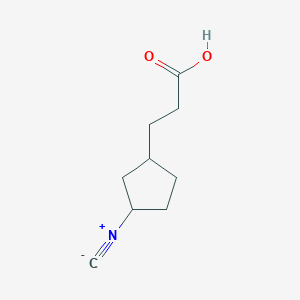


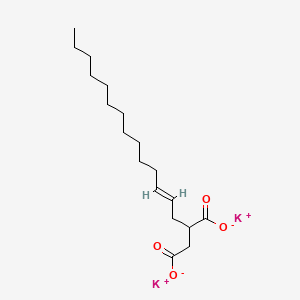
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
